Electrochemical Selectivity: A 400 mV Anodic Shift in Oxidation Potential Compared to the Para-Isomer
N,N,N',N'-Tetramethyl-m-phenylenediamine (m-TMPD, CAS 22440-93-3) exhibits an oxidation potential that is approximately 400 mV more anodic (positive) than its para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD, CAS 100-22-1) [1]. This significant difference in redox potential allows the meta-isomer to be used in the presence of stronger oxidizing agents or to function as a redox-active component in systems where the para-isomer would be prematurely oxidized, leading to background interference or device failure [1].
| Evidence Dimension | Oxidation Potential (E_ox) |
|---|---|
| Target Compound Data | ~400 mV more anodic |
| Comparator Or Baseline | N,N,N',N'-tetramethyl-p-phenylenediamine (p-TMPD, CAS 100-22-1) |
| Quantified Difference | ~400 mV more positive |
| Conditions | Cyclic voltammetry in aprotic organic solvent (based on cited literature comparison [1]) |
Why This Matters
This data enables precise selection for applications requiring a higher oxidation threshold, ensuring the compound remains stable under conditions that would degrade or activate the para-isomer.
- [1] Sibert, J. W., & Forshee, P. B. (2003). 'meta-Wurster's crowns': The synthesis and properties of meta-Phenylenediamine-based macrocycles. Supramolecular Chemistry, 15(5), 405-415. View Source
